molecular formula C10H12BrNO B185346 N-(2-bromo-4,5-dimethylphenyl)acetamide CAS No. 22364-28-9

N-(2-bromo-4,5-dimethylphenyl)acetamide

Cat. No. B185346
CAS RN: 22364-28-9
M. Wt: 242.11 g/mol
InChI Key: SUNBHBXAMLHMAE-UHFFFAOYSA-N
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Description

“N-(2-bromo-4,5-dimethylphenyl)acetamide” is a chemical compound with the molecular formula C10H12BrNO . It has a molecular weight of 242.12 . The compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The InChI code for “N-(2-bromo-4,5-dimethylphenyl)acetamide” is 1S/C10H12BrNO/c1-6-4-9(11)10(5-7(6)2)12-8(3)13/h4-5H,1-3H3,(H,12,13) . This indicates the presence of a bromine atom attached to the phenyl ring, which is further connected to an acetamide group.


Physical And Chemical Properties Analysis

“N-(2-bromo-4,5-dimethylphenyl)acetamide” is a solid at room temperature . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

  • Synthesis and Biodistribution of PET Ligands : N-(2-bromo-4,5-dimethylphenyl)acetamide derivatives have been synthesized for potential use as positron emission tomography (PET) ligands. These ligands, such as [11C]R116301, have been evaluated for investigating central neurokinin(1) (NK1) receptors, demonstrating preferential accumulation in certain brain regions and other organs in animal models (Van der Mey et al., 2005).

  • Capsaicinoid Analogs : Research on compounds structurally similar to N-(2-bromo-4,5-dimethylphenyl)acetamide has led to the development of potent analgesic capsaicinoids. The crystal structure of one such compound, N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, was determined, contributing to the understanding of the conformational properties of capsaicinoids (Park et al., 1995).

  • Effects on Learning and Memory : Similar compounds, like N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384), have been studied for their effects on learning and memory in rat models. DM-9384 improved amnesia in electroconvulsive shock or scopolamine-induced amnesia models and facilitated the acquisition process of avoidance response (Sakurai et al., 1989).

  • Synthesis of Indole Derivatives : The compound has been utilized in the synthesis of indole derivatives through intramolecular nucleophilic aromatic substitution. This process has been pivotal in the development of new synthetic pathways for indole derivatives (Kametani et al., 1981).

  • Fingerprint Analysis Applications : Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide have shown potential in biological screening and fingerprint applications. Some compounds demonstrated significant antibacterial, antifungal, anthelmintic activities, and utility in latent fingerprint analysis (Khan et al., 2019).

  • Pharmacokinetic Behavior Analysis : The compound's derivatives have been studied for their pharmacokinetic behavior using molecular docking simulations, revealing insights into their bioactivity and interactions with biological targets (Anban et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

N-(2-bromo-4,5-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-6-4-9(11)10(5-7(6)2)12-8(3)13/h4-5H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNBHBXAMLHMAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101280101
Record name N-(2-Bromo-4,5-dimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101280101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromo-4,5-dimethylphenyl)acetamide

CAS RN

22364-28-9
Record name N-(2-Bromo-4,5-dimethylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22364-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Bromo-4,5-dimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101280101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, N-(2-bromo-4,5-dimethylphenyl)
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Synthesis routes and methods I

Procedure details

To a stirred solution of 50.0 g (0.41 mol) of 3,4-dimethylaniline in 250 mL of glacial acetic acid was added 46.0 g (0.45 mol) of acetic anhydride was added dropwise with ice-bath cooling. The reaction was heated for 15 minutes at 120° C., then cooled to 10° C. Bromine (32.8 g, 0.21 mol) was added dropwise over 25 minutes. The addition funnel was washed with a small amount of acetic acid, and 27.2 g (0.24 mol) of 30% hydrogen peroxide was added over 30 minutes. The reaction was stirred for 2 hours at 10°-15° C. and then poured into 1200 mL of cold water. The precipitated product was collected by filtration, washed with water, and dried under vacuum to give 93.0 g (94% yield) of crude 2-bromo-4,5-dimethylacetanilide which was used without further purification.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
32.8 g
Type
reactant
Reaction Step Two
Quantity
27.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
1200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Bromine (5.08 mL, 99.1 mmol) was added over 1 h to a stirred solution of N-(3,4-dimethylphenyl)acetamide 1-6 (13.5 g, 82.6 mmol) in acetic acid (200 mL) at approximately 15° C. After 15 minutes, water (400 mL) was added until no further precipitation was observed. The resultant solid was filtered, washed with water (until white) and dried in vacuo to afford 1-7 as a white crystalline solid.
Quantity
5.08 mL
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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